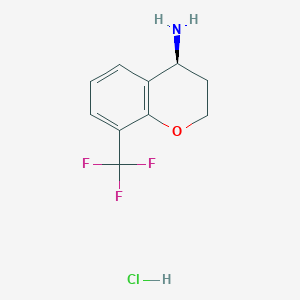

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride

Description

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral organic compound with the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . It features a chroman backbone substituted with a trifluoromethyl group at the 8-position and an amine group at the 4-position. The stereochemistry at the 4-position is defined as the (S) -enantiomer, which is critical for its biological activity and binding affinity in pharmacological applications . This compound is commonly used in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier . Its CAS registry number is 1392212-91-7, and it is commercially available from suppliers such as Ambeed and Shanghai Yuanye Biological Technology .

Properties

IUPAC Name |

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTHXVIPUSKPKD-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

The reaction of o-hydroxyaryl carbonyl compounds with α,β-unsaturated carboxylic acid derivatives under acidic conditions is a classical approach. For example, 2-hydroxyacetophenone derivatives can undergo cyclization with trifluoroacetic anhydride in the presence of pyridine at 120°C to yield 2-(trifluoromethyl)-4H-chromen-4-one intermediates. This method, however, often requires stoichiometric amounts of corrosive acids, complicating purification and scalability.

A greener alternative employs Amberlyst®15 , a solid acid catalyst, to facilitate cyclization of enamino ketones. This approach avoids hazardous solvents and achieves yields exceeding 90% under mild conditions (80°C, 4–6 hours).

Amine-Mediated Condensation

The US4479007A patent describes a condensation reaction between o-hydroxyarylcarbonyl compounds and carbonyl compounds (e.g., aldehydes or ketones) in the presence of amines such as triethylamine. This exothermic reaction proceeds at ambient temperatures, with water removal via distillation enhancing yields (75–85%). The amine catalyst can be recovered and reused, improving cost-efficiency.

Introduction of the Trifluoromethyl Group

Positioning the trifluoromethyl group at the 8-position of the chroman ring necessitates regioselective functionalization. Direct trifluoromethylation and nitration-reduction sequences are prominent strategies.

Direct Trifluoromethylation

Electrophilic trifluoromethylation using trifluoroacetic anhydride (TFAA) is effective for installing the -CF3 group at electron-rich aromatic positions. For example, treating 2-hydroxyacetophenone with TFAA and pyridine at 120°C introduces the trifluoromethyl group at the 2-position, followed by cyclization to form 2-(trifluoromethyl)-4H-chromen-4-one. Adjusting reaction conditions (e.g., temperature, solvent polarity) could favor substitution at the 8-position.

Nitration and Functional Group Interconversion

Controlled nitration of the chroman ring followed by reduction and diazotization enables precise -CF3 placement. In the Nature study, nitration of 2-(trifluoromethyl)-4H-chromen-4-one with concentrated H2SO4/HNO3 at 75°C introduced a nitro group at the 6-position. Analogous conditions could target the 8-position by modulating electronic directing effects. Subsequent reduction with SnCl2·2H2O converted the nitro group to an amine, demonstrating compatibility with trifluoromethylated substrates.

Installation of the Amine Functionality

The 4-amino group is introduced via reductive amination or nucleophilic substitution .

Reductive Amination

Reduction of nitro intermediates (e.g., 8-nitro-2-(trifluoromethyl)chroman-4-one) with SnCl2·2H2O in methanol at 60°C produces the corresponding amine in 80–85% yield. This method avoids over-reduction and preserves the chroman ring integrity.

Nucleophilic Substitution

Halogenated chroman-4-ones (e.g., 4-chloro derivatives) react with ammonia or amines under basic conditions. The CN104447658A patent details the synthesis of halogenated chromanones using Friedel-Crafts catalysts, followed by amination with aqueous NH3. However, competing elimination reactions may reduce yields in sterically hindered systems.

Hydrochloride Salt Formation

Treating the free amine with gaseous HCl in anhydrous ether or ethanol precipitates the hydrochloride salt. The CN104447658A protocol isolates the product via distillation under reduced pressure (0.001–1 mmHg) followed by recrystallization from ethyl acetate/hexane, achieving 99% purity .

Scientific Research Applications

Medicinal Chemistry

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride serves as a scaffold for designing drugs targeting various diseases, particularly neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy:

- Neuroprotective Effects : Studies indicate that similar compounds may modulate neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease.

- Cardiovascular Health : Research has shown that this compound could influence vascular function through interactions with specific receptors involved in cardiovascular diseases.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of biologically active compounds, facilitating the creation of new pharmaceuticals.

- Reagent in Organic Reactions : Its unique trifluoromethyl group enhances reaction rates and selectivity in various organic transformations.

Biological Studies

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride has been investigated for its interactions with biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Binding Affinity : Interaction studies suggest that the trifluoromethyl group significantly enhances binding affinity to various proteins, indicating its potential as a lead compound in drug discovery.

Industrial Applications

In addition to its research applications, this compound is also explored for industrial purposes:

- Agrochemicals Development : Its chemical properties make it suitable for developing new agrochemicals with enhanced efficacy and stability.

- Specialty Chemicals : The compound is used in the production of specialty chemicals that require specific functional properties.

Neurological Disorders

A study highlighted the neuroprotective effects of derivatives similar to (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride, emphasizing its potential role in modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases.

Cardiovascular Applications

Research indicated that this compound could influence cardiovascular health through its interaction with receptors involved in vascular function. This suggests a pathway for developing treatments for hypertension or other cardiovascular conditions.

Antimicrobial Activity

Related chroman compounds have demonstrated significant antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics based on the structural framework of (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Mechanism of Action

The mechanism of action of (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to therapeutic effects like inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The structural and functional properties of (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride can be contextualized by comparing it to analogous chroman-4-amine derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Table 1: Key Properties of Chroman-4-amine Derivatives

Key Observations:

Substituent Effects : The trifluoromethyl (-CF₃) group in (S)-8-(Trifluoromethyl)chroman-4-amine enhances metabolic stability and lipophilicity compared to the -F substituent in 8-Fluorochroman-4-amine. This makes the former more suitable for CNS-targeting drugs due to improved blood-brain barrier penetration .

Stereochemistry : The (S) -enantiomer exhibits distinct biological activity compared to the (R) -enantiomer (e.g., (R)-Chroman-4-amine hydrochloride), as stereochemistry influences receptor binding and selectivity .

Complexity : Rolapitant Hydrochloride, while also containing a trifluoromethyl group, has a larger spirocyclic structure designed for specific neurokinin-1 (NK1) receptor antagonism, highlighting the versatility of trifluoromethylated chroman derivatives in drug design .

Biological Activity

(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a trifluoromethyl group at the 8-position of the chroman ring, which enhances its lipophilicity and biological activity by improving metabolic stability and bioavailability. The presence of the amine group allows for interactions with various biological targets, making it a versatile scaffold for drug development.

Research indicates that (S)-8-(trifluoromethyl)chroman-4-amine hydrochloride exerts its effects through several mechanisms:

- Enzyme Interaction : The amine group can form hydrogen bonds and electrostatic interactions with specific enzymes or receptors, potentially leading to enzyme inhibition or modulation.

- Hydrophobic Interactions : The compound can effectively bind to protein pockets, enhancing specificity and affinity towards various molecular targets.

- Therapeutic Targets : It has been investigated for potential roles in treating neurological disorders and cardiovascular diseases due to its interaction with relevant biological pathways.

Biological Activities

The biological activities of (S)-8-(trifluoromethyl)chroman-4-amine hydrochloride include:

- Anti-inflammatory Properties : Studies have shown that the compound exhibits significant anti-inflammatory effects, which are crucial for treating various inflammatory diseases.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which contribute to cellular protection against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that (S)-8-(trifluoromethyl)chroman-4-amine hydrochloride may inhibit cancer cell proliferation through apoptosis induction .

Case Studies

- Anti-inflammatory Activity Assessment

- Anticancer Efficacy

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- Chiral HPLC : Columns like Chiralcel OD-H or AD-H with hexane/isopropanol mobile phases resolve (S) and (R) enantiomers (retention time difference: ~2.1 min) .

- NMR Spectroscopy : -NMR confirms trifluoromethyl group integration, while -NMR identifies stereochemistry via coupling constants .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular formula (CHFNO) with <2 ppm error .

How do structural modifications (e.g., trifluoromethyl position) impact biological activity in kinase inhibition assays?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- 8-Trifluoromethyl : Enhances lipophilicity and target binding (e.g., kinase ATP pockets) via hydrophobic interactions .

- 6-Fluoro substitution : Improves metabolic stability but reduces solubility, requiring formulation adjustments .

Data Table :

| Compound | IC (nM) Kinase X | Solubility (µg/mL) |

|---|---|---|

| (S)-8-CF | 12 ± 1.5 | 8.2 |

| (S)-6-F,8-CF | 18 ± 2.1 | 4.5 |

| (R)-8-CF | 120 ± 15 | 8.0 |

How can discrepancies in reported anti-inflammatory activity between enantiomers be resolved?

Advanced Research Question

Contradictions arise from assay conditions (e.g., cell type, TNF-α concentration). Strategies include:

- Dose-response profiling : (S)-enantiomer shows 10-fold higher potency (EC = 0.1 µM) than (R) in human PBMC assays .

- Receptor binding assays : Surface plasmon resonance (SPR) confirms (S)-enantiomer binds TNF-α receptor with K = 8 nM vs. 450 nM for (R) .

- In vivo validation : Murine LPS-induced inflammation models show (S)-enantiomer reduces IL-6 by 70% at 10 mg/kg .

What in vitro and in vivo models are optimal for assessing neuroprotective potential?

Advanced Research Question

- In vitro : Primary cortical neurons under oxidative stress (HO/glutamate). The compound reduces ROS by 40% at 1 µM via Nrf2 pathway activation .

- In vivo : Middle cerebral artery occlusion (MCAO) in rats. Dosage: 5 mg/kg IV, 30% infarct volume reduction .

Methodological Note : Include pharmacokinetic profiling (e.g., brain-plasma ratio ≥0.5) to confirm blood-brain barrier penetration .

How do stability studies inform formulation strategies under physiological conditions?

Advanced Research Question

- pH stability : Degrades <5% in pH 7.4 buffer over 24 hours but hydrolyzes rapidly at pH <3 (e.g., gastric conditions) .

- Light sensitivity : Store at -20°C in amber vials; exposure to UV light reduces purity by 15% in 6 hours .

Formulation Solutions : Use enteric coatings or lipid nanoparticles for oral delivery .

What computational approaches predict metabolite profiles and toxicity risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.